methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride
Description
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a methoxyphenyl substituent at the 4-position of the piperidine ring and a methyl ester group at the same position. The hydrochloride salt enhances its solubility and stability, making it suitable for formulation in drug development.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-11(4-6-12)14(13(16)18-2)7-9-15-10-8-14;/h3-6,15H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPIJMFDUGLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-61-4 | |
| Record name | methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Piperidine Core
The reaction begins with dissolving 4-methoxyaniline in ethanethiol, followed by the addition of AlCl₃ (1:1 molar ratio to the amine). Heating to 60–80°C for 16–24 hours facilitates cyclization, yielding 4-(4-methoxyphenyl)piperidinol. Subsequent oxidation with CrO₃ (1:1.2–1.5 molar ratio) at 60–80°C for 2–3 hours produces the corresponding piperidone intermediate.
Esterification and Salt Formation
The piperidone intermediate is esterified using methyl chloroformate in dichloromethane, followed by treatment with concentrated HCl in ethanol to precipitate the hydrochloride salt. This method achieves yields of 65–72%, with purity >95% after recrystallization.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | AlCl₃, ethanethiol, 60–80°C, 16–24 h | 68% |
| Oxidation | CrO₃, 60–80°C, 2–3 h | 70% |
| Esterification | Methyl chloroformate, DCM, 0°C, 2 h | 85% |
| Hydrochloride Salt | HCl/EtOH, RT, 1 h | 95% |
Hydrolysis of Spirocyclic Intermediates
A patent (US5039804) detailing the synthesis of substituted piperidine carboxylates via spirocyclic intermediates provides a scalable alternative. This route avoids harsh oxidation steps by leveraging alkaline hydrolysis.
Synthesis of Spirocyclic Precursors
4-Cyano-4-(4-methoxyphenylamino)piperidine is treated with chlorosulfonyl isocyanate to form a spirocyclic sulfonamide. Heating under reflux with 6M HCl for 12 hours yields 1,3,8-triazaspiro[4.5]decane-2,4-dione.
Alkaline Hydrolysis and Salt Formation
The spirocyclic intermediate is hydrolyzed with 8M NaOH at 200–250°C in a sealed vessel, producing sodium 4-carboxy-4-(4-methoxyphenylamino)piperidine. Acidification with HCl and esterification with methanol under acidic conditions yields the methyl ester, which is converted to the hydrochloride salt with gaseous HCl.
Comparative Efficiency
| Parameter | Spirocyclic Route | Cyclization Route |
|---|---|---|
| Overall Yield | 58% | 65% |
| Purity | 92% | 95% |
| Reaction Time | 48 h | 32 h |
Direct Functionalization via Transition Metal Catalysis
Methyl piperidine-4-carboxylate (AAH6175414) serves as a precursor for C–H activation strategies. Palladium-catalyzed arylation introduces the 4-methoxyphenyl group at the 4-position of the piperidine ring.
C–H Arylation Protocol
A mixture of methyl piperidine-4-carboxylate, 4-iodoanisole, Pd(OAc)₂ (5 mol%), and XPhos ligand (10 mol%) in toluene is heated to 110°C for 24 hours. The arylated product is isolated via column chromatography (60% yield) and treated with HCl gas to form the hydrochloride salt.
Optimization Data
| Catalyst System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene | 110 | 60% |
| PdCl₂(PPh₃)₂ | DMF | 120 | 45% |
Critical Analysis of Methodologies
Efficiency and Scalability
The cyclization route (Method 1) offers higher yields and simpler purification but requires toxic reagents like CrO₃. The spirocyclic pathway (Method 2) is more scalable but involves high-temperature hydrolysis, increasing energy costs. Transition metal catalysis (Method 3) enables precise functionalization but suffers from moderate yields and expensive catalysts.
Purity and Byproduct Management
Recrystallization from ethanol/water (Method 1) achieves >95% purity, whereas chromatography (Method 3) introduces solvent waste. Method 2 generates sulfonic acid byproducts, necessitating neutralization steps.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to be utilized in the development of pharmaceuticals and agrochemicals. The compound's piperidine and methoxyphenyl groups facilitate various chemical reactions, making it a versatile scaffold in organic synthesis .
Biological Research
Pharmacological Investigations:
The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of piperidine, including this compound, exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. In a high-throughput screening study, several piperidine derivatives demonstrated promising antibacterial activity, suggesting that this compound could be a candidate for further drug development .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects often involves interaction with neurotransmitter receptors. The piperidine ring can modulate neurotransmitter activity, influencing various biological pathways. This property makes it valuable in pharmacological research aimed at understanding drug-receptor interactions .
Case Studies
Case Study 1: Antimicrobial Activity
A study focused on the structure-activity relationship (SAR) of piperidine derivatives found that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 6.3 µM against M. tuberculosis. This finding highlights its potential as a lead compound for developing new antimycobacterial agents .
Case Study 2: Drug Development
In the context of drug development, researchers have synthesized analogs of this compound to enhance its physicochemical properties while retaining biological activity. Modifications to the piperidine structure were made to improve solubility and reduce cytotoxicity without compromising efficacy .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride with structurally related piperidine derivatives:
Key Observations:
Substituent Effects : The methoxyphenyl group in the target compound enhances aromatic interactions in biological systems compared to unsubstituted analogs like methyl piperidine-4-carboxylate hydrochloride .
Ester Group Variation : Ethyl esters (e.g., 147636-76-8) exhibit higher lipophilicity than methyl esters, impacting membrane permeability in drug design .
Functional Group Diversity : Sulfonyl-containing derivatives (e.g., 866135-91-3) demonstrate broader receptor affinity due to polar interactions, contrasting with the ester-dominated pharmacology of the target compound .
Pharmacological and Toxicological Profiles
- Acute toxicity is presumed low based on analogous piperidine derivatives .
- Methyl Piperidine-4-carboxylate Hydrochloride (7462-86-4): No reported acute toxicity, widely used in synthesis due to favorable safety profile .
- Ethyl 1-(4-Chlorobenzyl)-4-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (866135-91-3) : Predicted high metabolic stability (t₁/₂ > 6 hours) and moderate CYP450 inhibition, indicating complex pharmacokinetics .
Biological Activity
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉ClN₁O₃
- SMILES : COC1=CC=C(C=C1)C2(CCNCC2)C(=O)OC
- InChIKey : SNUDRCRMYMHHKO-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate. For instance, derivatives exhibiting significant antibacterial effects against various pathogens have been reported. A study demonstrated that certain piperazine derivatives, structurally related to this compound, showed promising antibacterial activity against human pathogenic bacteria, suggesting a potential for similar effects in this compound .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer properties. Research indicates that piperidine derivatives can exhibit antiproliferative effects on cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of cell growth and induction of apoptosis, potentially linked to their ability to interfere with cellular signaling pathways .
Neuropharmacological Effects
Piperidine derivatives, including those similar to this compound, have shown neuropharmacological activities. They may act on neurotransmitter systems, influencing behaviors associated with anxiety and depression. Some studies suggest that these compounds could modulate acetylcholinesterase activity, thereby impacting cognitive functions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that focus on constructing the piperidine framework followed by functionalization at the aromatic ring. Understanding the SAR is crucial for optimizing its biological activity. For example, variations in substituents on the phenyl ring can significantly alter the compound's potency against specific biological targets .
Case Studies and Experimental Findings
- Antibacterial Activity : A study involving synthesized piperazine derivatives demonstrated that modifications in the methoxy group enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating substantial anticancer potential .
- Neuropharmacological Assessment : Compounds similar to methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate were tested for their ability to inhibit acetylcholinesterase, showing competitive inhibition which could be beneficial in treating neurodegenerative diseases .
Q & A
Q. What are the key structural features of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride that influence its reactivity in synthetic applications?
Methodological Answer: The compound’s reactivity is dictated by its piperidine backbone, 4-methoxyphenyl substituent, and carboxylate ester group. The hydrochloride salt enhances solubility in polar solvents, critical for reaction homogeneity. The methoxy group’s electron-donating nature influences electrophilic substitution reactions, while the piperidine nitrogen’s basicity facilitates acid-base interactions. Structural confirmation via NMR spectroscopy (e.g., H and C) and IR spectroscopy is essential to verify functional groups and monitor reaction progress .
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Ring formation : Cyclization of precursors to form the piperidine core.
Substitution : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions.
Esterification : Methylation of the carboxylate group under acidic conditions.
Salt formation : Hydrochloride precipitation for stability.
Optimization focuses on temperature control (e.g., 0–5°C for sensitive steps) and catalyst selection (e.g., palladium catalysts for coupling reactions). Reaction yields improve with inert atmospheres (N) and anhydrous solvents .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR : H NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm; piperidine protons split into multiplets). C NMR confirms carbonyl (170–175 ppm) and aromatic carbons.
- IR : Stretching frequencies for ester C=O (~1720 cm) and N–H in piperidine (~3300 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak). Cross-referencing with PubChem data ensures accuracy .
Q. What role does this compound serve as an intermediate in pharmaceutical research?
Methodological Answer: Its piperidine scaffold is a common pharmacophore in CNS-targeting drugs. The ester group allows further derivatization (e.g., hydrolysis to carboxylic acids for prodrug development). Researchers use it to synthesize analogs for structure-activity relationship (SAR) studies, focusing on opioid receptor modulation or enzyme inhibition .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for hydrochloride solubility).
- Filtration : Post-precipitation in HCl-saturated ether. Purity is assessed via HPLC (≥95% by area normalization) .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for substitutions. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Molecular docking screens derivatives for target binding affinity (e.g., μ-opioid receptors). Tools like Gaussian or ORCA integrate with experimental data via feedback loops .
Q. What strategies resolve contradictions in biological activity data across studies of similar piperidine derivatives?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., naloxone for opioid assays).
- Metabolic Stability Testing : Compare hepatic microsome half-lives to rule out pharmacokinetic variability.
- Cross-Study Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources .
Q. How do structural modifications (e.g., fluorination or sulfonation) impact the compound’s bioactivity?
Methodological Answer:
- Fluorination : Introducing F at the 4-position (as in ) increases metabolic stability and blood-brain barrier penetration.
- Sulfonation : Sulfonyl groups (e.g., ) enhance hydrogen bonding with target enzymes.
Method : Synthesize analogs via halogen exchange or sulfonic acid coupling, then test in vitro IC assays .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C.
- Hydrolytic Stability : Ester groups degrade in acidic/basic conditions (monitor via pH-controlled stability chambers).
- Light Sensitivity : Store in amber vials at -20°C; UV-vis spectroscopy tracks photodegradation .
Q. How can design of experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology : Central composite designs identify optimal parameters (e.g., 45°C, 5 mol% Pd/C).
- Scale-Up : Maintain mixing efficiency (Reynolds number >10,000) and heat transfer (jacketed reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
